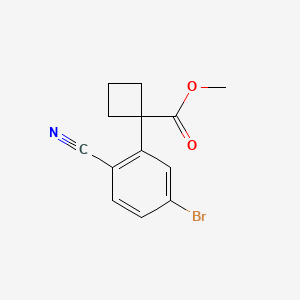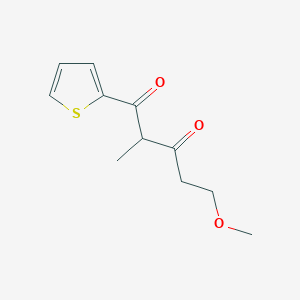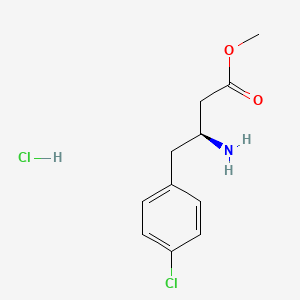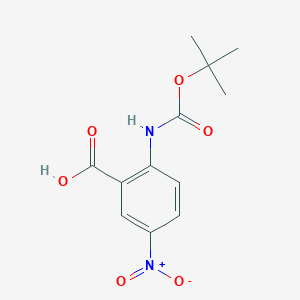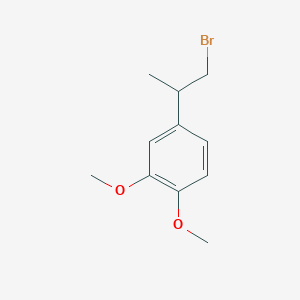
4-(1-Bromopropan-2-yl)-1,2-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Bromopropan-2-yl)-1,2-dimethoxybenzene is an organic compound with the molecular formula C11H15BrO2 It is a brominated derivative of dimethoxybenzene, characterized by the presence of a bromine atom attached to a propyl group, which is further connected to a dimethoxybenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromopropan-2-yl)-1,2-dimethoxybenzene typically involves the bromination of 1,2-dimethoxybenzene. One common method is the reaction of 1,2-dimethoxybenzene with 1-bromopropane in the presence of a Lewis acid catalyst such as aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Bromopropan-2-yl)-1,2-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2), or thiol (SH) groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of 4-(1-Hydroxypropan-2-yl)-1,2-dimethoxybenzene or 4-(1-Aminopropan-2-yl)-1,2-dimethoxybenzene.
Oxidation: Formation of 4-(1-Oxopropan-2-yl)-1,2-dimethoxybenzene.
Reduction: Formation of 4-(1-Propan-2-yl)-1,2-dimethoxybenzene.
Aplicaciones Científicas De Investigación
4-(1-Bromopropan-2-yl)-1,2-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-(1-Bromopropan-2-yl)-1,2-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives. Additionally, the compound’s dimethoxybenzene moiety can interact with biological macromolecules, potentially affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1-Bromopropan-2-yl)-1,1’-biphenyl
- 1-(1-Bromopropan-2-yl)-4-fluorobenzene
- 1-(1-Bromopropan-2-yl)-4-methoxybenzene
Uniqueness
4-(1-Bromopropan-2-yl)-1,2-dimethoxybenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of two methoxy groups enhances its solubility in organic solvents and influences its reactivity compared to other brominated benzene derivatives.
Propiedades
Fórmula molecular |
C11H15BrO2 |
|---|---|
Peso molecular |
259.14 g/mol |
Nombre IUPAC |
4-(1-bromopropan-2-yl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C11H15BrO2/c1-8(7-12)9-4-5-10(13-2)11(6-9)14-3/h4-6,8H,7H2,1-3H3 |
Clave InChI |
PVIFSSKOVOTYNQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CBr)C1=CC(=C(C=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


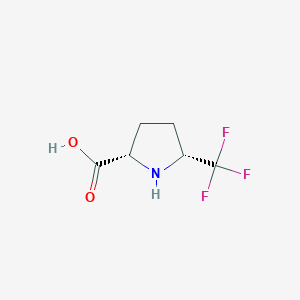
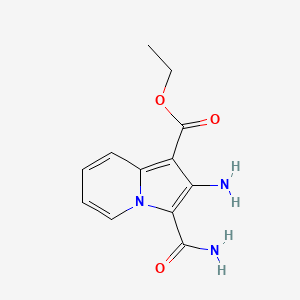
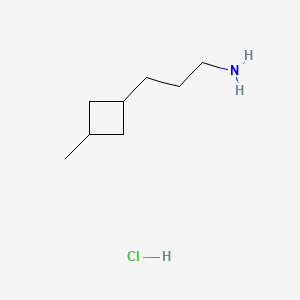
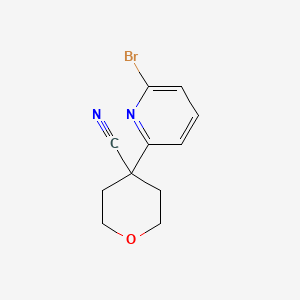

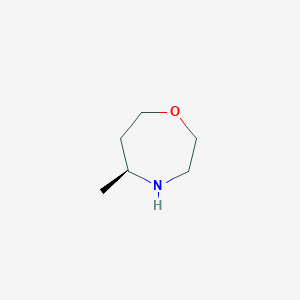
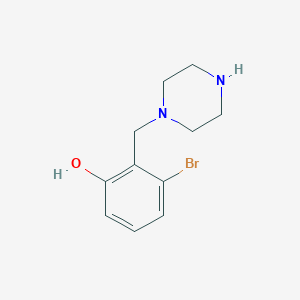
![5-Thia-8-azaspiro[3.5]nonan-9-one](/img/structure/B15301516.png)
